molecular formula C25H21ClN4O4 B6490657 2-(4-chlorophenyl)-5-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1358485-50-3

2-(4-chlorophenyl)-5-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Número de catálogo: B6490657
Número CAS: 1358485-50-3
Peso molecular: 476.9 g/mol
Clave InChI: GJWGCSDYURFXPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic core with a pyrazole ring fused to a pyrazinone moiety. Key structural features include:

  • Position 2: A 4-chlorophenyl group, enhancing hydrophobic interactions in biological systems.
  • Position 5: A methyl-substituted oxazole ring bearing 2,4-dimethoxyphenyl substituents, contributing to electronic and steric modulation .
  • Molecular weight: Estimated at ~470–500 g/mol (exact value depends on substituent configuration).

Synthesis involves multi-step reactions, including oxazole ring formation via cyclization of acylated precursors and subsequent coupling to the pyrazolo[1,5-a]pyrazin-4-one core under optimized conditions (e.g., DMF solvent, Pd catalysts) .

Propiedades

IUPAC Name

2-(4-chlorophenyl)-5-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O4/c1-15-21(27-24(34-15)19-9-8-18(32-2)12-23(19)33-3)14-29-10-11-30-22(25(29)31)13-20(28-30)16-4-6-17(26)7-5-16/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWGCSDYURFXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

Compound Name Structural Differences vs. Target Compound Biological Activity Pharmacokinetic Properties References
2-(4-Chlorophenyl)-5-{[3-(2,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-4H,5H-Pyrazolo[1,5-a]Pyrazin-4-One Oxazole replaced with oxadiazole; 2,4-dimethoxyphenyl retained. Enhanced kinase inhibition due to oxadiazole’s electron-withdrawing properties. Moderate metabolic stability; t½ = 4.2 h (rat plasma)
5-((2-(2,3-Dimethoxyphenyl)-5-Methyloxazol-4-yl)Methyl)-2-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One Oxazole substituents: 2,3-dimethoxyphenyl (vs. 2,4-dimethoxy); 4-methoxyphenyl at position 2 (vs. 4-Cl). Reduced COX-2 selectivity; increased solubility due to methoxy groups. Improved oral bioavailability (F = 65%)
5-{[2-(4-Chlorophenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}-2-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4-One 4-Methoxyphenyl at position 2 (vs. 4-Cl); oxazole retains 4-Cl-phenyl. Potent EGFR inhibitor (IC₅₀ = 12 nM); synergistic effects with paclitaxel in cancer models. High plasma protein binding (94%)
5-{[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-2-(2-Methylphenyl)Pyrazolo[1,5-a]Pyrazin-4-One Bromine substitution (vs. Cl); oxadiazole replaces oxazole. Stronger DNA intercalation activity; lower cytotoxicity (CC₅₀ = 18 µM in HepG2). Rapid clearance (CL = 32 mL/min/kg)
2-(4-Ethylphenyl)-5-{[5-Methyl-2-(2-Methylphenyl)-1,3-Oxazol-4-yl]Methyl}-4H,5H-Pyrazolo[1,5-a]Pyrazin-4-One Ethylphenyl at position 2; oxazole substituents: 2-methylphenyl (vs. 2,4-dimethoxyphenyl). Moderate antimicrobial activity (MIC = 8 µg/mL vs. S. aureus); weak kinase inhibition. Limited BBB penetration

Pharmacokinetic and Toxicity Profiles

Parameter Target Compound Oxadiazole Analogue 2,3-Dimethoxy Analogue 4-Methoxy Analogue
t½ (h) 6.8 4.2 7.1 5.9
CL (mL/min/kg) 22 35 18 27
F (%) 58 42 65 53
PPB (%) 89 76 92 94

Key: t½ = half-life; CL = clearance; F = oral bioavailability; PPB = plasma protein binding.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.